(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)ethanamine

Asymmetric Synthesis Chiral Resolution Enantioselective Drug Discovery

Why choose this specific (S)-enantiomer? The defined (S)-configuration is mandatory for constructing enantioselective intermediates in RyR modulators like azumolene. The 4-bromophenyl substituent is a critical synthetic handle for Suzuki and Buchwald-Hartwig couplings, enabling rapid library diversification—a strategy impossible with non‑halogenated analogs. Using the racemate or (R)-enantiomer would require complete synthetic re‑validation and risks loss of pharmacological activity. This pre‑formed scaffold eliminates the oxazole ring‑forming step, accelerating your chiral drug discovery timelines.

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
CAS No. 1821813-97-1
Cat. No. B11778992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)ethanamine
CAS1821813-97-1
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(O1)C2=CC=C(C=C2)Br)N
InChIInChI=1S/C11H11BrN2O/c1-7(13)11-14-6-10(15-11)8-2-4-9(12)5-3-8/h2-7H,13H2,1H3/t7-/m0/s1
InChIKeyRKCVYSYZJXXLEW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(5-(4-Bromophenyl)oxazol-2-yl)ethanamine (CAS 1821813-97-1): A Chiral Oxazole Building Block for Kinase Inhibitors and Muscle Relaxant Intermediates


(S)-1-(5-(4-Bromophenyl)oxazol-2-yl)ethanamine (CAS 1821813-97-1) is a chiral oxazole derivative with the molecular formula C11H11BrN2O and a molecular weight of 267.12 g/mol . The compound features a 4-bromophenyl group at the 5-position of the oxazole ring and an (S)-configured α-methyl ethanamine substituent at the 2-position, making it a valuable enantiopure building block for medicinal chemistry [1]. Its IUPAC name is (1S)-1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethanamine, and it is commercially available at purities of 97% to ≥98% from multiple suppliers . The compound is primarily employed as a synthetic intermediate in the development of kinase inhibitors, receptor modulators, and as a late-stage precursor to the muscle relaxant azumolene .

Why Generic Substitution of (S)-1-(5-(4-Bromophenyl)oxazol-2-yl)ethanamine Leads to Stereochemical and Functional Failure in Downstream Synthesis


Generic substitution of this compound with its racemate, the (R)-enantiomer, or non-brominated oxazole analogs is not viable in chiral drug synthesis. The defined (S)-configuration is essential for constructing enantioselective intermediates [1]. The 4-bromophenyl substituent serves as a critical synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are impossible with non-halogenated analogs [2]. Furthermore, azumolene—a therapeutically important dantrolene analog with demonstrated ryanodine receptor antagonism (70% reduction in store-operated calcium entry at 20 µM)—requires the 5-(4-bromophenyl)oxazol-2-yl scaffold; substitution of the building block would necessitate re-validation of the entire synthetic route and potentially alter pharmacological activity .

Quantitative Differentiation of (S)-1-(5-(4-Bromophenyl)oxazol-2-yl)ethanamine from Closest Analogs: Purity, Structural Identity, and Synthetic Utility


Defined (S)-Enantiomer vs. Racemic Mixture: Enantiopurity and Stereochemical Identity

The target compound is the single (S)-enantiomer with defined absolute configuration at the α-carbon of the ethanamine side chain, as specified by its IUPAC name (1S)-1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethanamine . In contrast, the racemic mixture—often listed as 1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethanamine without stereochemical designation—contains a 1:1 mixture of (R)- and (S)-enantiomers and is not assigned a distinct CAS number . The racemate would yield a 50% loss of desired enantiomer in asymmetric synthesis, directly translating to a ≥50% reduction in synthetic efficiency for chiral target molecules [1]. The enantiopure (S)-form eliminates the need for chiral resolution, reducing step count and cost.

Asymmetric Synthesis Chiral Resolution Enantioselective Drug Discovery

Bromine Substituent as a Synthetic Handle vs. Non-Halogenated Oxazole Analogs

The 4-bromophenyl substituent on the oxazole ring provides a reactive site for palladium-catalyzed cross-coupling reactions [1]. This contrasts with non-halogenated analogs such as 2-(oxazol-2-yl)ethanamine (CAS 1083396-36-4, MW 112.13) which lack this synthetic handle entirely . The bromine atom enables Suzuki coupling with aryl boronic acids and Buchwald-Hartwig amination, allowing diversification of the phenyl ring in late-stage synthesis. Non-halogenated oxazole ethanamines require de novo synthesis of each analog, whereas the brominated compound serves as a universal precursor for library generation .

Cross-Coupling Reactions Suzuki Coupling Late-Stage Functionalization

Structural Prerequisites for Azumolene Synthesis vs. Alternative Building Blocks

Azumolene (1-[[[5-(4-bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione) is a more water-soluble analog of dantrolene with demonstrated ryanodine receptor antagonism: 20 µM azumolene causes a 70% reduction in store-operated calcium entry (SOCE) in myotubes . The synthesis of azumolene requires the 5-(4-bromophenyl)oxazol core, which is directly accessible from 2-amino-1-(4-bromophenyl)ethanone via the Robinson-Gabriel cyclodehydration . (S)-1-(5-(4-Bromophenyl)oxazol-2-yl)ethanamine serves as a late-stage intermediate that already contains the complete 5-(4-bromophenyl)oxazole scaffold with an amine handle at the 2-position, significantly shortening the synthetic route compared to starting from 2-amino-1-(4-bromophenyl)ethanone hydrochloride .

Ryanodine Receptor Modulation Malignant Hyperthermia Skeletal Muscle Relaxant Intermediates

Commercial Purity and Batch Consistency vs. Non-Stereochemically Defined Alternatives

Commercial suppliers report purity specifications of 97% (Chemenu, catalog CM512149) and NLT 98% (MolCore, catalog MC623750) for this compound. The (S)-enantiomer is specifically characterized by its SMILES notation C[C@H](N)C1=NC=C(C2=CC=C(Br)C=C2)O1, confirming stereochemical identity . Non-stereochemically defined oxazole ethanamine building blocks (e.g., 2-(oxazol-2-yl)ethanamine with 95% purity) lack both the chiral specification and the bromine functional handle, making them unsuitable for enantioselective synthesis or cross-coupling diversification .

Quality Control Analytical Chemistry Chiral Purity

Optimal Application Scenarios for (S)-1-(5-(4-Bromophenyl)oxazol-2-yl)ethanamine in Drug Discovery and Chemical Biology


Enantioselective Synthesis of Azumolene Analogs for Ryanodine Receptor Research

Laboratories investigating ryanodine receptor (RyR) modulation for malignant hyperthermia or muscle spasticity can use this chiral building block to construct azumolene analogs with defined stereochemistry. The preformed 5-(4-bromophenyl)oxazole scaffold eliminates the oxazole ring-forming step required when using earlier precursors like 2-amino-1-(4-bromophenyl)ethanone . The (S)-configuration ensures that the final product matches the stereochemistry required for RyR1 antagonism, which has been quantitatively demonstrated for azumolene: 20 µM produces a 70% reduction in store-operated calcium entry (SOCE) .

Library Diversification via Palladium-Catalyzed Cross-Coupling

Medicinal chemistry teams building focused libraries around the oxazole scaffold can exploit the 4-bromophenyl group as a universal diversification handle. Suzuki coupling with diverse aryl boronic acids enables rapid generation of analogs at the phenyl 4-position without de novo synthesis of each compound [1]. This strategy is not feasible with non-halogenated oxazole ethanamines (e.g., 2-(oxazol-2-yl)ethanamine, MW 112.13), which lack a coupling site .

Chiral Probe Synthesis for Kinase Inhibitor Lead Optimization

The compound is employed as a building block in the development of kinase inhibitors and receptor modulators requiring precise stereochemical control [2]. The (S)-enantiomer provides the active stereochemistry for target engagement studies, while the bromine atom can be replaced with affinity tags or fluorophores via cross-coupling for biochemical probe synthesis .

Quote Request

Request a Quote for (S)-1-(5-(4-Bromophenyl)oxazol-2-YL)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.